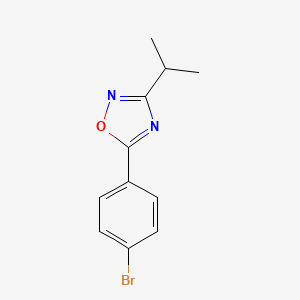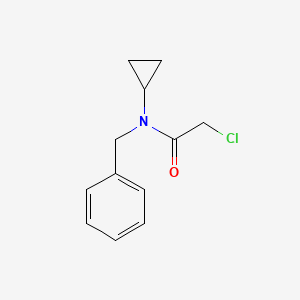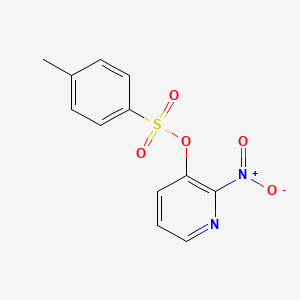![molecular formula C8H13N5O2 B1517413 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine CAS No. 921225-12-9](/img/structure/B1517413.png)
3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine
Vue d'ensemble
Description
The compound “3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine” is a complex organic molecule. It is related to the compound “3-[2-(4-morpholinyl)-2-oxoethoxy]aniline” which has a molecular weight of 236.27 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for the related compound “3-[2-(4-morpholinyl)-2-oxoethoxy]aniline” is1S/C12H16N2O3/c13-10-2-1-3-11 (8-10)17-9-12 (15)14-4-6-16-7-5-14/h1-3,8H,4-7,9,13H2 . This code represents the molecular structure of the compound.
Applications De Recherche Scientifique
Drug Development
3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine: is a compound that can be utilized in the development of new pharmaceuticals. Its structure suggests potential activity in modulating biological pathways, which could be beneficial in treating diseases. For instance, its morpholine group is often seen in drug molecules due to its ability to form hydrogen bonds and improve water solubility .
Biological Studies
The triazole ring present in the compound is known for its mimicry of the peptide bond, making it a valuable tool in studying protein-protein interactions. Researchers can use this compound to investigate the binding efficiency and specificity of triazole-containing molecules to various enzymes and receptors .
Material Science
In material science, this compound’s unique structure could be explored for creating novel polymers with specific characteristics. The morpholine and triazole functionalities might impart thermal stability or enhance the material’s interaction with other substances .
Chemical Synthesis
This compound can serve as a building block in chemical synthesis. Its reactive sites, such as the amine and the oxoethyl group, allow for further functionalization, enabling the synthesis of a wide range of derivatives for various applications .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatographic methods or spectrometry. The compound’s distinct chemical signature allows for its use in the quantification and qualification of complex biological samples .
Agricultural Research
The compound’s potential bioactivity makes it a candidate for the development of new agrochemicals. Its structure could be optimized to create pesticides or herbicides with specific action mechanisms, contributing to sustainable agriculture practices .
Each of these applications demonstrates the versatility of 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine in scientific research. Its potential in drug development, biological studies, material science, chemical synthesis, analytical chemistry, and agricultural research highlights its importance as a compound of interest for further exploration. The information provided is based on the compound’s structural features and known properties of similar molecules, as detailed in the provided sources .
Propriétés
IUPAC Name |
2-(3-amino-1H-1,2,4-triazol-5-yl)-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c9-8-10-6(11-12-8)5-7(14)13-1-3-15-4-2-13/h1-5H2,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGPERKXMMPHGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653250 | |
| Record name | 2-(3-Amino-1H-1,2,4-triazol-5-yl)-1-(morpholin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine | |
CAS RN |
921225-12-9 | |
| Record name | 2-(5-Amino-1H-1,2,4-triazol-3-yl)-1-(4-morpholinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=921225-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Amino-1H-1,2,4-triazol-5-yl)-1-(morpholin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



(propan-2-yl)amine](/img/structure/B1517330.png)







![2-Benzylimidazo[1,2-a]pyridine](/img/structure/B1517345.png)




